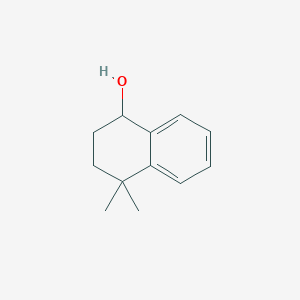
1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol is an organic compound with the molecular formula C12H16O It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation and formation of the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced catalytic systems and precise control over reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reaction with thionyl chloride to form the corresponding chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
53952-18-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6,11,13H,7-8H2,1-2H3 |
InChI Key |
MEFVOBKOEJGUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














